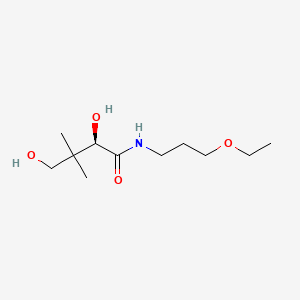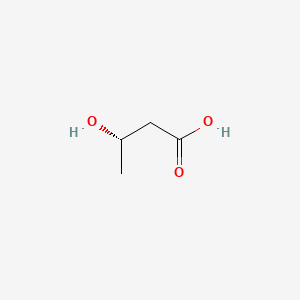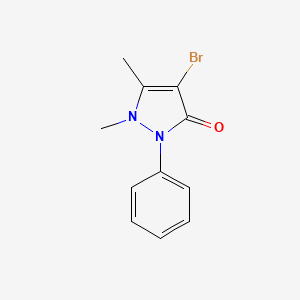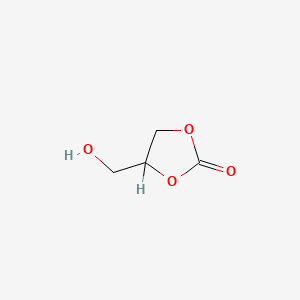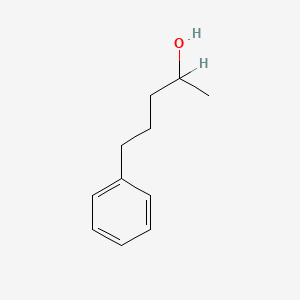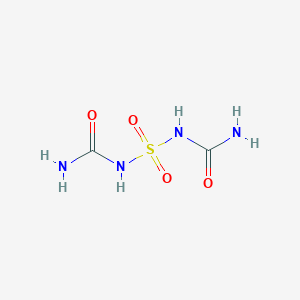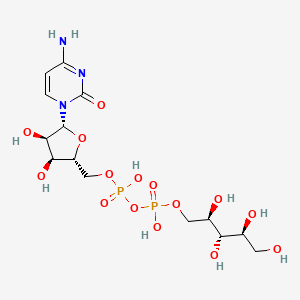
Cytidine diphosphate ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-ribitol is a nucleotide-alditol having cytosine as the nucleobase and ribitol as the alditol portion. It is a conjugate acid of a CDP-ribitol(2-).
Wissenschaftliche Forschungsanwendungen
Diagnostic and Treatment Monitoring of Muscular Dystrophy
Cytidine diphosphate ribitol (CDP-ribitol) has been identified as a crucial marker in the diagnostics and treatment monitoring of muscular dystrophies, particularly CDP-L-ribitol pyrophosphorylase A muscular dystrophy. Research indicates that dietary ribitol can be a potential treatment for this condition by raising CDP-ribitol concentrations. The sensitive detection of CDP-ribitol using LC-MS enables fast diagnosis and effective monitoring of dietary therapies for these muscular dystrophies (van Tol et al., 2019).
Ribonucleotide Reductase Research
CDP-ribitol has been used in the study of long-range radical transfer in ribonucleotide reductase (RNR), an enzyme crucial in DNA synthesis. Researchers synthesized a caged cytidine diphosphate with a photolabile moiety that releases CDP under specific light conditions, providing a novel tool for investigating RNR dynamics (Schönleber et al., 2002).
Role in Cell Wall Synthesis in Bacteria
CDP-ribitol is involved in the synthesis of cell wall teichoic acid precursors in bacteria like Streptococcus pneumoniae. Studies have shown that certain genes in the pneumococcal genome are responsible for the synthesis of CDP-activated ribitol, which is a precursor for teichoic acids and some capsular polysaccharides, highlighting its importance in bacterial cell wall synthesis (Baur et al., 2008).
Glycosylation in Muscular Dystrophy
CDP-ribitol is implicated in the glycosylation of α-dystroglycan, a process that is essential for normal muscular and neurological function. Disruptions in this process lead to muscular dystrophies. Understanding the role of CDP-ribitol in glycosylation provides insights into the pathogenesis and therapeutic strategies for these conditions (Kanagawa et al., 2016).
Enhancing Cytidine Production
In studies aimed at enhancing cytidine production, CDP-ribitol has been implicated in metabolic pathways related to nucleoside biosynthesis. Research in Escherichia coli shows that manipulating pathways involving CDP-ribitol can significantly increase cytidine production, which is crucial for antiviral drug development (Fang et al., 2013).
Pharmaceutical Research
CDP-ribitol is relevant in the study of nucleoside analogs like gemcitabine, used in cancer therapy. Understanding its cellular pharmacology and interactions with other nucleotides provides insights into drug design and potential therapeutic applications (Mini et al., 2006).
Eigenschaften
CAS-Nummer |
3506-17-0 |
|---|---|
Molekularformel |
C14H25N3O15P2 |
Molekulargewicht |
537.31 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
DPJKHFICSGCNIR-HRENORGGSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
Andere CAS-Nummern |
3506-17-0 |
Synonyme |
CDP ribitol cytidine diphosphate ribitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



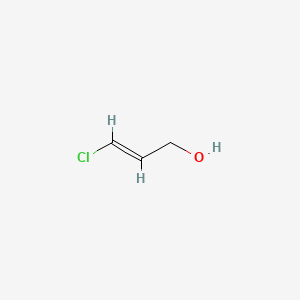
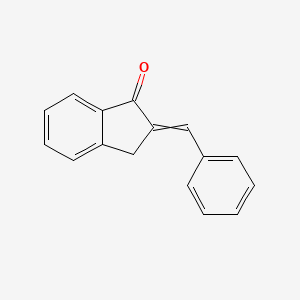
![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)



